molecular formula C15H23BO3 B2412220 2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 502649-34-5

2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2412220
Key on ui cas rn: 502649-34-5
M. Wt: 262.16
InChI Key: LSMVUNSQZOHKJB-UHFFFAOYSA-N
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Patent
US07115741B2

Procedure details

1-Bromo-4-isopropoxybenzene was combined with dioxane (10.5 mL) and dichloropalladium(dppf) dichloromethane complex (36 mg) under argon. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (0.96 mL) was added followed by triethylamine (1.29 mL). The reaction was heated to 90° C. for 23 hours after which, dichloropalladium(dppf) dichloromethane complex (36 mg), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.96 mL) and triethylamine (1.29 mL) was added. Heating was continued for an additional 19 hours after which, it was cooled to room temperature and diluted with ethyl acetate (25 mL). The mixture was washed with water (2×20 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated. Purification of the residue on silica gel (0% to 50% ethyl acetate/hexane over 40 minutes) gave 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isopropoxybenzene (544 mg). Yield=47%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
0.96 mL
Type
reactant
Reaction Step Three
Quantity
1.29 mL
Type
reactant
Reaction Step Four
Quantity
0.96 mL
Type
reactant
Reaction Step Five
Quantity
1.29 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.O1CCOCC1.[CH3:18][C:19]1([CH3:26])[C:23]([CH3:25])([CH3:24])[O:22][BH:21][O:20]1.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:18][C:19]1([CH3:26])[C:23]([CH3:25])([CH3:24])[O:22][B:21]([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=2)[O:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC(C)C
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0.96 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Step Four
Name
Quantity
1.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0.96 mL
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Name
Quantity
1.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WASH
Type
WASH
Details
The mixture was washed with water (2×20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue on silica gel (0% to 50% ethyl acetate/hexane over 40 minutes)
Duration
40 min

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 544 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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